molecular formula C8H6BrN3OS B2585469 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 314021-00-6

3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2585469
CAS No.: 314021-00-6
M. Wt: 272.12
InChI Key: FZSAASAGUXWPPC-UHFFFAOYSA-N
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Description

3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a thioxo group attached to a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a condensation reaction to form the quinazolinone core. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce a variety of substituents at the bromine position.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Medicine: Quinazolinone derivatives, including this compound, have been investigated for their potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the bromine atom but shares the quinazolinone core structure.

    6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the amino group but contains the bromine and thioxo groups.

    2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks both the amino and bromine groups but retains the quinazolinone core.

Uniqueness

The presence of both the amino and bromine groups in 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one distinguishes it from other similar compounds. These functional groups contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-amino-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3OS/c9-4-1-2-6-5(3-4)7(13)12(10)8(14)11-6/h1-3H,10H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSAASAGUXWPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C(=S)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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